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Compound of Interest

Compound Name:
3'-Fluoro-3-(4-

methoxyphenyl)propiophenone

Cat. No.: B1327515 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the physical properties, synthesis, and

characterization of propiophenone derivatives. It is important to note that a comprehensive

search of publicly available scientific literature and chemical databases did not yield specific

experimental data for 3'-Fluoro-3-(4-methoxyphenyl)propiophenone (IUPAC Name: 1-(3-

fluorophenyl)-3-(4-methoxyphenyl)propan-1-one). The information presented herein is based

on closely related analogs and general methodologies for this class of compounds.

Introduction
Propiophenone derivatives are a class of organic compounds characterized by a phenyl ring

attached to a propan-1-one backbone. These structures are of significant interest in medicinal

chemistry and materials science due to their versatile chemical nature, which allows for a wide

range of substitutions on the phenyl rings. The introduction of fluorine atoms and methoxy

groups can significantly influence the electronic properties, lipophilicity, and metabolic stability

of these molecules, making them valuable scaffolds in drug discovery and development. This

guide provides an overview of the physical properties and characterization of propiophenones,

with a focus on analogs of the requested, but undocumented, 3'-Fluoro-3-(4-
methoxyphenyl)propiophenone.

Physical Properties of Propiophenone Analogs
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While specific data for 3'-Fluoro-3-(4-methoxyphenyl)propiophenone is not available, the

properties of structurally similar compounds can provide valuable insights for researchers. The

following table summarizes the available physical and computed properties for two such

analogs.

Property
1-(3-Fluoro-4-
methoxyphenyl)propan-1-
one

1-(3,5-Difluoro-4-
methoxyphenyl)propan-1-
one

CAS Number 586-22-1 71292-82-5

Molecular Formula C₁₀H₁₁FO₂ C₁₀H₁₀F₂O₂

Molecular Weight 182.19 g/mol 200.18 g/mol [1]

Melting Point 88-90 °C Not available

Boiling Point Not available Not available

Computed XLogP3 Not available 2.2[1]

Topological Polar Surface Area Not available 26.3 Å²[1]

Appearance White solid Not available

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of the target compound

are not available. However, general synthetic routes for analogous propiophenones are well-

established in organic chemistry.

General Synthesis of Propiophenones
Propiophenone derivatives can be synthesized through several established methods, including

Friedel-Crafts acylation and the oxidation of corresponding secondary alcohols. A common

approach involves the Friedel-Crafts acylation of an appropriately substituted benzene ring with

propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Alternatively, these compounds can be prepared via a Claisen-Schmidt condensation to form a

chalcone intermediate, which is subsequently reduced to the corresponding propiophenone.
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Example General Protocol (Friedel-Crafts Acylation):

To a stirred solution of the substituted anisole or fluorobenzene in a suitable dry solvent (e.g.,

dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., aluminum

chloride) at 0 °C.

Slowly add propionyl chloride to the reaction mixture.

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin

Layer Chromatography (TLC).

Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric

acid.

Separate the organic layer, and extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield the desired

propiophenone.

General Characterization Methods
The characterization of a newly synthesized propiophenone derivative would typically involve a

combination of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for

elucidating the chemical structure. The proton NMR would show characteristic signals for the

aromatic protons, the methylene protons of the ethyl group, and the methyl protons of the

methoxy group, with specific coupling patterns and chemical shifts depending on the

substitution pattern.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present

in the molecule. A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of

the carbonyl (C=O) stretching vibration of the ketone.
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular

weight and fragmentation pattern of the compound, confirming its elemental composition.

Melting Point Analysis: The melting point is a key physical property that indicates the purity of

a solid compound.

Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a

novel propiophenone derivative.
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General workflow for propiophenone synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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